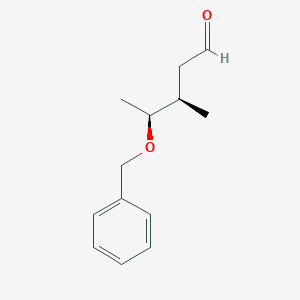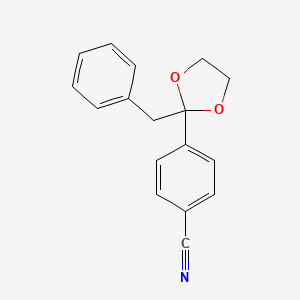
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile is a chemical compound with the molecular formula C16H15NO2 It is characterized by the presence of a benzyl group attached to a dioxolane ring, which is further connected to a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The dioxolane ring and nitrile group play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Bromomethyl-1,3-dioxolan-2-yl)benzonitrile
- 2-(4-Cyanophenyl)-1,3-dioxolane
- 3-Bromo-4-(1,3-dioxolan-2-yl)benzonitrile
Uniqueness
4-(2-Benzyl-1,3-dioxolan-2-yl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the benzyl and dioxolane groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Propriétés
Numéro CAS |
917364-15-9 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
4-(2-benzyl-1,3-dioxolan-2-yl)benzonitrile |
InChI |
InChI=1S/C17H15NO2/c18-13-15-6-8-16(9-7-15)17(19-10-11-20-17)12-14-4-2-1-3-5-14/h1-9H,10-12H2 |
Clé InChI |
KTFTYUCDVNKLBU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CC2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



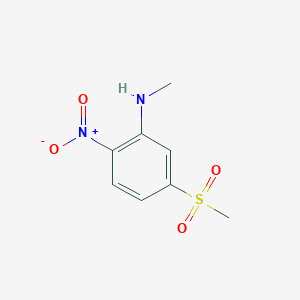
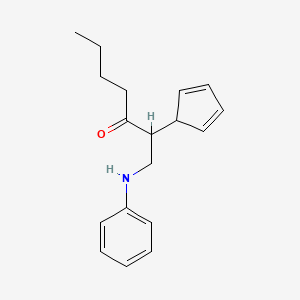

![7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B12607119.png)

![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
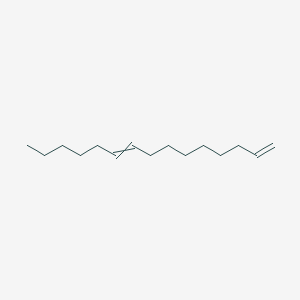
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3-bromobenzene)](/img/structure/B12607143.png)
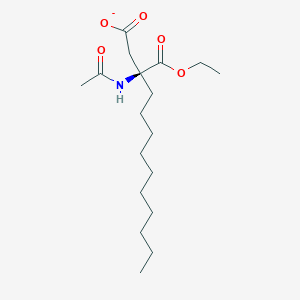
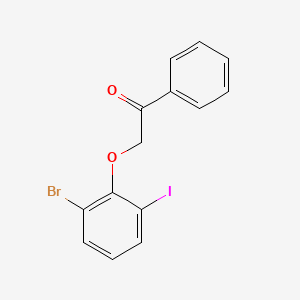
![Benzenamine, N-[1-(3-bromophenyl)ethylidene]-](/img/structure/B12607159.png)
![6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12607163.png)
